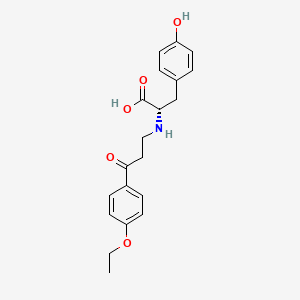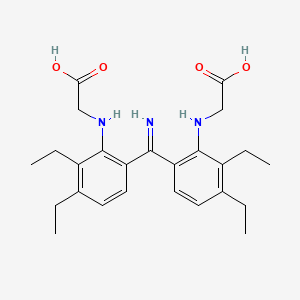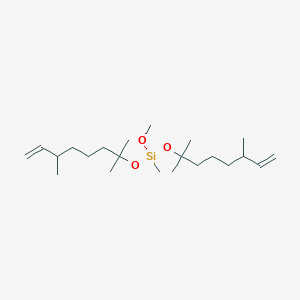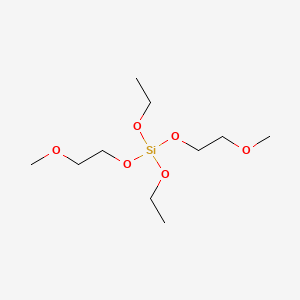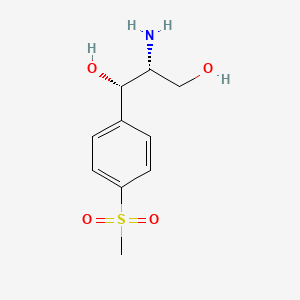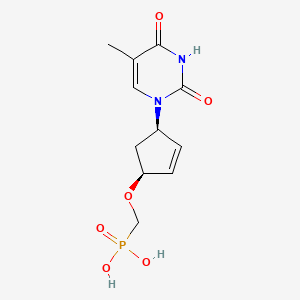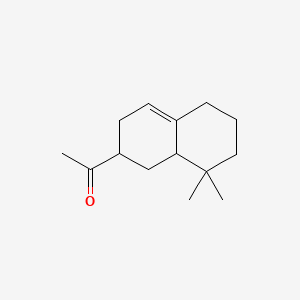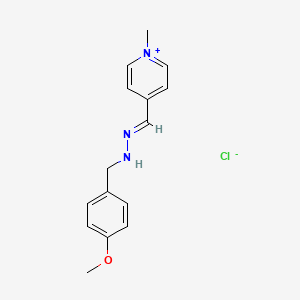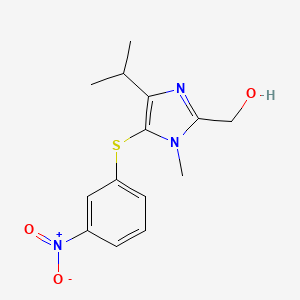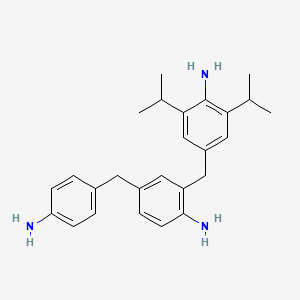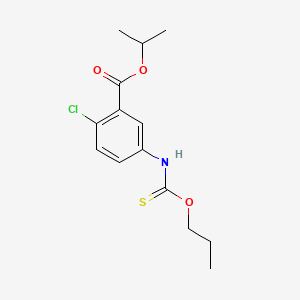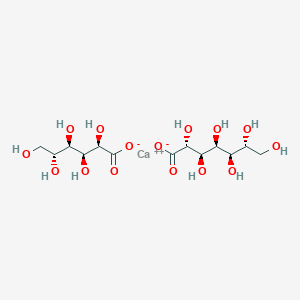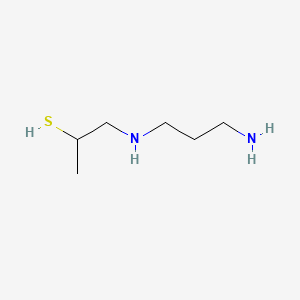
1-((3-Aminopropyl)amino)2-propanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Aminopropyl)amino)2-propanethiol is a compound with the molecular formula C6H16N2S. It contains a primary amine, a secondary amine, and a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((3-Aminopropyl)amino)2-propanethiol can be synthesized through several methods. One common method involves the reaction of 3-aminopropylamine with 2-chloropropanethiol under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-((3-Aminopropyl)amino)2-propanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amines and thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Primary amines and thiols.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
1-((3-Aminopropyl)amino)2-propanethiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((3-Aminopropyl)amino)2-propanethiol involves its ability to form strong bonds with metal surfaces and biological molecules. The thiol group can form covalent bonds with metal ions, while the amine groups can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to act as a versatile ligand and cross-linking agent in various applications .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanethiol: Contains a primary amine and a thiol group.
2-Amino-1-propanethiol: Contains a primary amine and a thiol group but with a different structural arrangement.
3-Mercaptopropylamine: Contains a primary amine and a thiol group.
Uniqueness
1-((3-Aminopropyl)amino)2-propanethiol is unique due to the presence of both primary and secondary amine groups along with a thiol group. This combination of functional groups provides the compound with enhanced reactivity and versatility compared to similar compounds .
Properties
CAS No. |
120627-03-4 |
|---|---|
Molecular Formula |
C6H16N2S |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
1-(3-aminopropylamino)propane-2-thiol |
InChI |
InChI=1S/C6H16N2S/c1-6(9)5-8-4-2-3-7/h6,8-9H,2-5,7H2,1H3 |
InChI Key |
ISCBSCQIKBVQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCCN)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


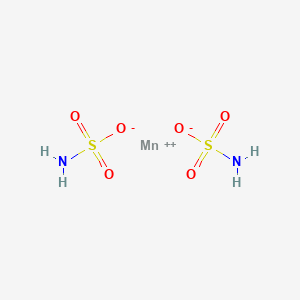
![Imino-[5-[2-(2-methoxyethoxy)ethoxysulfonyl]-1-oxonaphthalen-2-ylidene]azanium](/img/structure/B12682431.png)
